tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate
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Overview
Description
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate: is a synthetic organic compound with the molecular formula C16H24N2O2 It is characterized by the presence of a tert-butyl carbamate group attached to a 1,2,3,4-tetrahydroquinoline moiety
Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of “tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate”, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted carbamates
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be used in the development of new synthetic methodologies .
Biology: It can be used to design and synthesize inhibitors for enzymes such as soluble epoxide hydrolase, which is involved in the regulation of blood pressure and inflammation .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate
- tert-butyl (4-bromobutyl)carbamate
- tert-butyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate
Uniqueness: tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate is unique due to its specific combination of a tert-butyl carbamate group and a 1,2,3,4-tetrahydroquinoline moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-9-8-12-10-13-6-4-5-7-14(13)18-11-12/h4-7,12,18H,8-11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSNSUVQYFKYIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CC2=CC=CC=C2NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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